

# removal of dimethyl sulfide from Swern oxidation

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Tert-butyl 3-formylmorpholine-4-carboxylate*

Cat. No.: B153264

[Get Quote](#)

## Technical Support Center: Swern Oxidation

Welcome to the technical support center for the Swern oxidation. This guide provides troubleshooting advice and answers to frequently asked questions regarding the removal of dimethyl sulfide (DMS), a volatile and malodorous byproduct of this widely used oxidation reaction.

## Frequently Asked Questions (FAQs)

**Q1:** What is the primary cause of the strong, unpleasant odor during a Swern oxidation, and how can it be minimized at the source?

The potent, unpleasant odor is caused by the byproduct dimethyl sulfide (DMS).<sup>[1][2]</sup> DMS is a volatile liquid with a boiling point of 37°C and can be detected by humans at concentrations as low as 0.02 to 0.1 parts per million.<sup>[1]</sup> To minimize its release, it is crucial to perform the entire reaction and workup in a well-ventilated fume hood.<sup>[1][3]</sup>

**Q2:** How can I effectively remove the smell of dimethyl sulfide from my glassware after the experiment?

A simple and effective method is to rinse the used glassware with an oxidizing solution such as household bleach (sodium hypochlorite) or an oxone solution.<sup>[1][4]</sup> These reagents oxidize the

volatile and odorous dimethyl sulfide to the non-volatile and odorless dimethyl sulfoxide (DMSO) or dimethyl sulfone.[1][2]

Q3: What are the recommended workup procedures to remove dimethyl sulfide from the reaction mixture?

There are several strategies to remove DMS during the workup:

- Aqueous Wash: Standard workup involves quenching the reaction and then performing aqueous washes. However, due to the volatility of DMS, this may not be sufficient to completely remove the odor.
- Oxidative Quenching: Introducing a mild oxidizing agent during the workup can chemically convert DMS to a non-volatile and odorless compound.
- Azeotropic Removal: Dimethyl sulfide forms an azeotrope with pentane.[4] Repeatedly adding and evaporating pentane from the crude product can effectively remove residual DMS.[4]
- Gas Bubbling: During the reaction or workup, a stream of inert gas (like nitrogen or argon) can be bubbled through the reaction mixture and vented through a trap containing a bleach solution to capture and neutralize the DMS gas.[4][5]

Q4: Are there any alternatives to dimethyl sulfoxide (DMSO) that do not produce dimethyl sulfide?

Yes, several "odorless" alternatives to DMSO have been developed. These reagents are designed to produce non-volatile or easily separable sulfide byproducts.

- 6-(Methylsulfinyl)hexanoic acid: This reagent produces 6-(methylthio)hexanoic acid as a byproduct, which is non-volatile and can be easily removed by aqueous extraction.[6][7][8]
- Methyl 6-morpholinoethyl sulfoxide (MMSO): This sulfoxide generates a byproduct that can be removed by a simple acid-base extraction.[9][10]
- Dodecyl methyl sulfoxide: This long-chain sulfoxide produces dodecyl methyl sulfide, a non-volatile and odorless byproduct that can be easily separated.[10]

## Troubleshooting Guide

| Issue                                                        | Possible Cause                                                                | Suggested Solution                                                                                                                                                                                                                    |
|--------------------------------------------------------------|-------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Persistent DMS odor after workup and column chromatography.  | Incomplete removal of DMS.                                                    | 1. Co-evaporate the product with pentane multiple times to remove DMS as an azeotrope. [4] 2. If the product is stable, consider a dilute hydrogen peroxide wash during the workup.[4]                                                |
| Low yield of the desired aldehyde/ketone.                    | Side reactions due to improper temperature control.                           | The Swern oxidation must be kept cold (typically below -60 °C) to avoid side reactions like the Pummerer rearrangement. [1][3] Ensure your cooling bath is maintained at the correct temperature throughout the addition of reagents. |
| Formation of $\alpha$ -epimerization in the product.         | Use of triethylamine as a base.                                               | For substrates prone to epimerization at the carbon alpha to the newly formed carbonyl, using a bulkier base such as diisopropylethylamine (DIPEA) can mitigate this side reaction.[1]                                                |
| Product is contaminated with a methylthiomethyl (MTM) ether. | The reaction temperature was too high, leading to the Pummerer rearrangement. | Maintain a reaction temperature of -78 °C. This side reaction is more prevalent at higher temperatures.[3]                                                                                                                            |

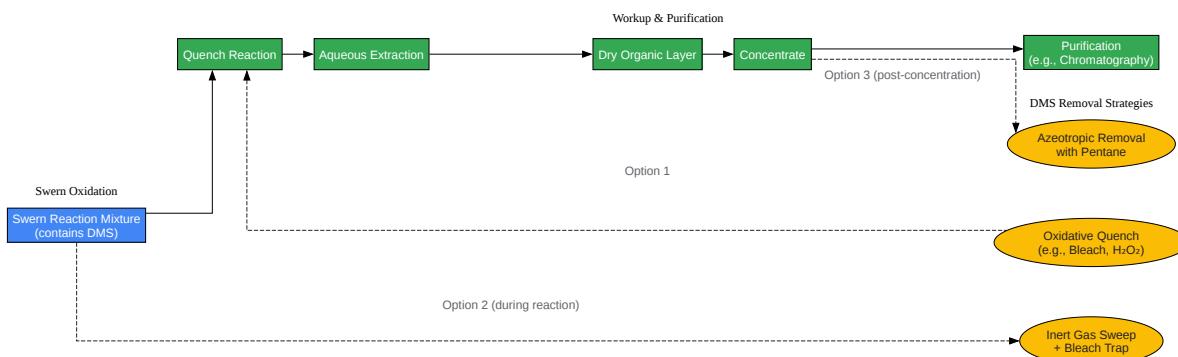
## Quantitative Data on Odorless Swern Oxidation Alternatives

| Sulfoxide Reagent                         | Byproduct                              | Separation Method     | Reported Yields | Reference                                                   |
|-------------------------------------------|----------------------------------------|-----------------------|-----------------|-------------------------------------------------------------|
| 6-(Methylsulfinyl)hexanoic acid           | 6-(Methylthio)hexanoic acid            | Aqueous extraction    | High            | <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a> |
| Methyl 6-morpholinohexyl sulfoxide (MMSO) | Methyl 6-morpholinohexyl sulfide (MMS) | Acid-base extraction  | Very high       | <a href="#">[9]</a>                                         |
| Dodecyl methyl sulfoxide                  | Dodecyl methyl sulfide                 | Standard purification | High            | <a href="#">[10]</a>                                        |

## Experimental Protocols

### Standard Protocol for DMS Removal by Oxidative Quenching

- Upon completion of the Swern oxidation, while maintaining the reaction at a low temperature (e.g., -78 °C), slowly add a quenching solution.
- For an oxidative quench, a solution of hydrogen peroxide in a suitable solvent can be cautiously added. The amount should be stoichiometric to the DMS produced.
- Allow the reaction to warm to room temperature.
- Proceed with a standard aqueous workup, including washes with water and brine.
- Dry the organic layer over an anhydrous salt (e.g., Na<sub>2</sub>SO<sub>4</sub> or MgSO<sub>4</sub>), filter, and concentrate under reduced pressure.


### Protocol for Using an Odorless Sulfoxide (6-(methylsulfinyl)hexanoic acid)

- In a flask under an inert atmosphere, dissolve 6-(methylsulfinyl)hexanoic acid in an appropriate solvent (e.g., dichloromethane) and cool to -78 °C.[\[6\]](#)[\[7\]](#)

- Slowly add oxalyl chloride, followed by the alcohol substrate.
- After the appropriate reaction time, add triethylamine and allow the reaction to proceed.[6][7]
- Upon completion, quench the reaction with water.
- Perform an aqueous extraction. The byproduct, 6-(methylthio)hexanoic acid, will be extracted into the aqueous layer, especially under basic conditions.[7][8]
- Isolate the product from the organic layer by drying and concentrating.

## Visualizations

### Experimental Workflow for DMS Removal

[Click to download full resolution via product page](#)

Caption: Workflow for DMS removal post-Swern oxidation.

## Decision Tree for Choosing a DMS Removal Method

Caption: Decision tree for selecting a DMS removal method.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Swern oxidation - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. Modification of the Swern Oxidation: Use of Stoichiometric Amounts of an Easily Separable, Recyclable, and Odorless Sulfoxide That Can Be Polymer-Bound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A practical improvement of odorless Corey–Kim and Swern oxidations - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [removal of dimethyl sulfide from Swern oxidation]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b153264#removal-of-dimethyl-sulfide-from-swern-oxidation>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)